11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
Description
This compound is a highly substituted diazatricyclo derivative characterized by:
- A 1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene core, which incorporates fused aromatic and heterocyclic rings.
- A 4-(2-methylprop-2-en-1-yl)piperazin-1-yl substituent at position 13, introducing a reactive allyl group to the piperazine ring.
- A 10-carbonitrile group, contributing to electronic polarization and hydrogen-bonding capabilities.
Properties
IUPAC Name |
3-methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5/c1-5-6-7-8-9-10-13-24-23(4)25(20-30)28-31-26-14-11-12-15-27(26)34(28)29(24)33-18-16-32(17-19-33)21-22(2)3/h11-12,14-15H,2,5-10,13,16-19,21H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIMAMSDDRLROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrido[1,2-a]benzimidazole core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the piperazine ring: This step involves the reaction of the intermediate with piperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its complex structure could be useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Structural and Functional Insights
Piperazine Substitutions
- Adamantyl (Analog): This bulky, lipophilic group enhances van der Waals interactions and resistance to enzymatic degradation but reduces aqueous solubility .
- Pyridin-2-yl (Analog): The aromatic nitrogen enables hydrogen bonding and π-π stacking, improving target affinity in CNS-active compounds .
Alkyl Chain Variations
- Octyl vs. Ethyl (Target vs. Ethyl chains offer a balance between lipophilicity and solubility .
Carbonitrile Role
The 10-carbonitrile group is conserved across analogs, stabilizing the aromatic system via electron-withdrawing effects and enabling dipole-dipole interactions in target binding .
Biological Activity
The compound 11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic molecule characterized by its unique bicyclic structure and multiple functional groups. It belongs to a class of nitrogen-containing heterocycles known for diverse biological activities.
Chemical Structure and Properties
This compound features:
- A piperazine moiety , which is often associated with various pharmacological effects.
- A carbonitrile group , which can undergo hydrolysis to form carboxylic acids.
- A double bond in the 2-methylprop-2-en-1-yl side chain that may participate in addition reactions.
The molecular formula is and its molecular weight is approximately g/mol.
Biological Activity
Research on compounds with similar structures suggests potential biological activities, including:
- Antidepressant Effects : Compounds with piperazine structures often exhibit antidepressant properties.
- Antitumor Activity : The unique bicyclic structure may contribute to antitumor effects.
- Neuroprotective Properties : Related compounds have shown promise in treating neurodegenerative diseases by acting as dopamine D2/D3 receptor agonists.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Target Compound | Diazatricyclic | Potential antidepressant/antitumor | Complex bicyclic structure |
| 1-(4-fluorophenyl)-piperazine | Piperazine | Antidepressant | Simple piperazine structure |
| Amitriptyline | Tricyclic | Antidepressant | Well-established clinical use |
| Quinolines | Heterocyclic | Antimicrobial/antitumor | Diverse applications |
This table highlights the uniqueness of the target compound due to its intricate structure and potential multifunctionality in biological systems.
The exact biological mechanisms of this compound remain to be elucidated through in vitro and in vivo studies. However, the following pathways are hypothesized based on structural similarities with known compounds:
- Receptor Binding : The piperazine component likely interacts with neurotransmitter receptors (e.g., serotonin and dopamine receptors), which could mediate antidepressant effects.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties that may protect neuronal cells from oxidative stress.
Future Research Directions
Further research is essential to fully elucidate the biological activity of this compound:
- In Vitro Studies : Assessing its binding affinity to various receptors and its effects on cellular models.
- In Vivo Studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : Investigating the biochemical pathways influenced by this compound to understand its therapeutic potential better.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
